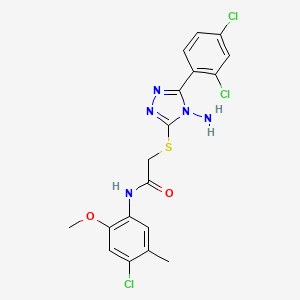

C18H16Cl3N5O2S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung mit der Summenformel C18H16Cl3N5O2S ist ein komplexes organisches Molekül. Diese Verbindung zeichnet sich durch das Vorhandensein von drei Chloratomen, einem Schwefelatom und einer stickstoffreichen Struktur aus, was darauf hindeutet, dass sie eine signifikante biologische Aktivität haben könnte.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C18H16Cl3N5O2S umfasst typischerweise mehrere Schritte, beginnend mit einfacheren organischen Molekülen. Ein üblicher Syntheseweg beinhaltet:

Bildung der Kernstruktur: Der erste Schritt beinhaltet die Bildung der aromatischen Kernstruktur durch eine Reihe von Kondensationsreaktionen.

Chlorierung: Die Einführung von Chloratomen erfolgt durch Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid.

Sulfonierung: Das Schwefelatom wird durch Sulfonierungsreaktionen eingeführt, oft unter Verwendung von Schwefeltrioxid oder Chlorsulfonsäure.

Stickstoffeinbau: Stickstoffatome werden durch Aminierungsreaktionen unter Verwendung von Reagenzien wie Ammoniak oder Aminen unter kontrollierten Bedingungen eingebaut.

Industrielle Produktionsverfahren

In industrieller Umgebung wird die Produktion von C18H16Cl3N5O2S mit Durchflussreaktoren im kontinuierlichen Betrieb vergrößert, um eine konstante Qualität und Ausbeute zu gewährleisten. Das Verfahren beinhaltet:

Rohstoffaufbereitung: Sicherstellung der hohen Reinheit der Ausgangsmaterialien.

Reaktionsoptimierung: Feineinstellung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um die Ausbeute zu maximieren.

Reinigung: Verwendung von Techniken wie Kristallisation, Destillation und Chromatographie, um das Endprodukt zu reinigen.

Analyse Chemischer Reaktionen

Reaktionstypen

C18H16Cl3N5O2S: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können Nitrogruppen in Amine umwandeln.

Substitution: Halogenatome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid oder andere starke Basen in polaren Lösungsmitteln.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

C18H16Cl3N5O2S: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor oder als Sonde zur Untersuchung biologischer Pfade untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den C18H16Cl3N5O2S seine Wirkungen ausübt, beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert.

Signaltransduktionswege: Sie kann Signaltransduktionswege modulieren, indem sie mit Rezeptoren oder anderen Signalmolekülen interagiert und so zelluläre Reaktionen verändert.

Wirkmechanismus

The mechanism by which C18H16Cl3N5O2S exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, altering cellular responses.

Vergleich Mit ähnlichen Verbindungen

C18H16Cl3N5O2S: kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

C18H16Cl3N5O2: Fehlt das Schwefelatom, was zu einer anderen biologischen Aktivität führen kann.

C18H16Cl2N5O2S: Hat ein Chloratom weniger, was sich möglicherweise auf seine Reaktivität und Wechselwirkungen auswirkt.

C18H16Cl3N5O3S: Enthält ein zusätzliches Sauerstoffatom, was seine Löslichkeit und Stabilität beeinflussen könnte.

Diese Vergleiche helfen, die spezifischen Eigenschaften und potenziellen Vorteile von C18H16Cl3N5O2S gegenüber verwandten Verbindungen zu verstehen.

Eigenschaften

Molekularformel |

C18H16Cl3N5O2S |

|---|---|

Molekulargewicht |

472.8 g/mol |

IUPAC-Name |

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C18H16Cl3N5O2S/c1-9-5-14(15(28-2)7-12(9)20)23-16(27)8-29-18-25-24-17(26(18)22)11-4-3-10(19)6-13(11)21/h3-7H,8,22H2,1-2H3,(H,23,27) |

InChI-Schlüssel |

STCNZBZGCOUBJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)

![propan-2-yl 2-(4-oxo-6-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B12135615.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)

![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)

![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)

![(2Z)-6-(4-methoxybenzyl)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135642.png)

![3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135648.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)

![ethyl 1-({3-[(2Z)-3-(2-phenylethyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12135661.png)